3-Amino-4-(propylamino)-3-cyclobutene-1,2-dione-d7
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Overview
Description
3-Amino-4-(propylamino)-3-cyclobutene-1,2-dione-d7 is a deuterated derivative of 3-amino-4-(propylamino)-3-cyclobutene-1,2-dione. This compound is characterized by the presence of an amino group and a propylamino group attached to a cyclobutene ring with two ketone functionalities. The deuterium labeling (d7) is often used in scientific research to study reaction mechanisms and metabolic pathways due to its stability and distinguishable mass.
Mechanism of Action
Target of Action
The primary targets of 3-Amino-4-(propylamino)-3-cyclobutene-1,2-dione-d7 are the Cholera enterotoxin B subunit and Cholera enterotoxin subunit B . These targets are found in Vibrio cholerae, the bacterium that causes cholera .
Mode of Action
It is known to interact with its targets in vibrio cholerae
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown. The compound’s interaction with the cholera toxin subunits suggests it may influence the pathogenicity of Vibrio cholerae .
Result of Action
Given its targets, it may have potential effects on the virulence of Vibrio cholerae .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-4-(propylamino)-3-cyclobutene-1,2-dione-d7 typically involves the following steps:
Cyclobutene Ring Formation: The cyclobutene ring can be synthesized through a cyclization reaction involving suitable precursors.
Amino Group Introduction:
Propylamino Group Addition: The propylamino group is introduced via alkylation reactions using propylamine.
Deuterium Labeling: Deuterium atoms are incorporated using deuterated reagents or solvents during the synthesis process.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-(propylamino)-3-cyclobutene-1,2-dione-d7 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the amino or propylamino groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halides or sulfonates can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketones, while reduction can produce diols.
Scientific Research Applications
3-Amino-4-(propylamino)-3-cyclobutene-1,2-dione-d7 has several applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Investigated for potential therapeutic effects and drug development.
Industry: Utilized in the synthesis of advanced materials and chemical intermediates.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-4-(methylamino)-3-cyclobutene-1,2-dione
- 3-Amino-4-(ethylamino)-3-cyclobutene-1,2-dione
- 3-Amino-4-(butylamino)-3-cyclobutene-1,2-dione
Uniqueness
3-Amino-4-(propylamino)-3-cyclobutene-1,2-dione-d7 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in metabolic studies. This feature distinguishes it from other similar compounds and makes it valuable for research applications.
Properties
IUPAC Name |
3-amino-4-(1,1,2,2,3,3,3-heptadeuteriopropylamino)cyclobut-3-ene-1,2-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-2-3-9-5-4(8)6(10)7(5)11/h9H,2-3,8H2,1H3/i1D3,2D2,3D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNXSOTNBHPGHGZ-NCKGIQLSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=C(C(=O)C1=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])NC1=C(C(=O)C1=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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